(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Catalog No.
S3408437
CAS No.
266306-18-7
M.F
C15H20BrNO4
M. Wt
358.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbon...

CAS Number

266306-18-7

Product Name

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

IUPAC Name

methyl (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1

InChI Key

FDFQRJWLHKSHPZ-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)OC

Medicinal Chemistry:

(S)-MBPPA has been identified as a potential precursor molecule for the synthesis of biologically active compounds. Its structure incorporates functionalities commonly found in various drugs, including a chiral center, an aromatic group, and a protected amine. However, further research is needed to explore its potential as a lead compound for drug discovery.

Organic Synthesis:

(S)-MBPPA could potentially serve as a building block in the synthesis of more complex molecules due to the presence of the protected amine group and the readily modifiable aromatic ring. The tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the amine functionality while maintaining its stereochemical integrity [].

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, with the chemical formula C15_{15}H20_{20}BrNO4_{4} and a molecular weight of 358.23 g/mol, is a chiral compound characterized by the presence of a bromophenyl group and a tert-butoxycarbonyl protecting group on the amino function. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which include a bromine atom that can enhance biological activity and facilitate further chemical modifications.

Typical of esters and amines, including:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Transesterification: It can react with alcohols to form different esters.
  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

These reactions make (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate a versatile intermediate in organic synthesis.

The synthesis of (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several key steps:

  • Formation of the tert-butoxycarbonyl derivative: This is achieved by reacting an amine with tert-butoxycarbonyl anhydride.
  • Bromination: The introduction of the bromine atom into the phenyl ring can be performed using bromination reagents such as N-bromosuccinimide.
  • Esterification: The final step involves esterifying the resulting carboxylic acid with methanol to yield the methyl ester.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Research: Valuable in studies exploring structure-activity relationships in drug design.

Interaction studies involving (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate focus on its ability to bind to various biological targets. These studies may include:

  • Receptor Binding Assays: To determine affinity for specific receptors.
  • Enzyme Inhibition Studies: To evaluate its potential as an inhibitor for certain enzymes.
  • Cellular Assays: To assess cytotoxicity or other biological responses in cell lines.

Such studies are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural features with (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate. Here are some examples for comparison:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-2-methylpropanoateC7_{7}H15_{15}NO2_{2}Lacks bromine, simpler structure
(S)-Methyl 3-(phenyl)-2-amino-propanoateC11_{11}H15_{15}NO2_{2}No bromine substitution, less complex
Methyl 3-(4-chlorophenyl)-2-amino-propanoateC15_{15}H20_{20}ClNO4_{4}Chlorine instead of bromine, similar reactivity

These compounds highlight the uniqueness of (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, particularly its brominated aromatic system, which may enhance its biological activity and reactivity compared to non-halogenated analogs.

Stereoselective Synthesis Strategies for Chiral α-Amino Ester Derivatives

The construction of the chiral α-amino ester moiety in this compound employs three principal methodologies: transition metal catalysis, organocatalytic approaches, and dipolar cycloadditions. Iridium complexes with MeO-BIPHEP ligands enable asymmetric hydrogenation of α-amino-β-keto ester precursors, achieving anti-β-hydroxy-α-amino esters with 98% enantiomeric excess (ee) through a five-membered chelation transition state. This dynamic kinetic resolution process operates effectively under 15 atm H₂ pressure, with reaction rates showing exponential acceleration above this threshold.

Rhodium(II) carboxylate-catalyzed 1,3-dipolar cycloadditions offer complementary stereoselectivity, producing syn-α-hydroxy-β-amino esters via metal-associated carbonyl ylides. Employing chiral α-methylbenzyl imines as dipolarophiles yields enantiomerically pure products (er 82:18). Silver(I)/phosphine systems demonstrate comparable efficacy in azomethine ylide reactions, delivering α-amino-β-hydroxy esters with 3.4:1 syn:anti selectivity.

Organocatalytic methods using isothiourea/Brønsted acid dual catalysis enable direct aminomethylation of arylacetic esters, achieving 96:4 enantiomeric ratios (er) through C(1)-ammonium enolate intermediates. This cooperative catalysis strategy bypasses traditional kinetic resolution limitations, as evidenced by linear correlations between catalyst and product enantiopurity.

Table 1: Comparative Stereoselective Methods

MethodCatalyst SystemSelectivityYield (%)Reference
Asymmetric HydrogenationIr/MeO-BIPHEP/NaBArF98% ee (anti)92
CycloadditionRh(II) carboxylatedr >20:1 (syn)85
OrganocatalysisIsothiourea/Brønsted acid96:4 er94

Boc-Protection Techniques in Aromatic Amino Acid Functionalization

tert-Butoxycarbonyl (Boc) protection of the α-amino group ensures chemoselectivity during subsequent transformations. Standard protocols involve treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP), achieving >95% protection efficiency. For acid-sensitive substrates, alternative conditions using sodium bicarbonate in dimethylformamide (DMF) at ambient temperature prove effective, as demonstrated in the ethyl esterification of Boc-protected bromophenyl butanoic acid.

The Boc group's orthogonal stability permits sequential deprotection-functionalization sequences. Kinetic studies reveal complete retention of Boc integrity under Mitsunobu conditions (DIAD, PPh₃) and Pd-mediated cross-couplings, making it ideal for bromophenyl introduction steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) cleanly regenerates the primary amine without β-elimination side reactions.

Bromophenyl Group Introduction via Electrophilic Aromatic Substitution

While direct bromination of pre-formed aromatic rings remains feasible, most synthetic routes incorporate the 4-bromophenyl moiety through Suzuki-Miyaura cross-coupling of boronic esters. Palladium-catalyzed coupling of 4-bromophenylboronic acid with α-bromo-β-amino esters proceeds in 82-89% yield using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1). For substrates requiring late-stage functionalization, electrophilic bromination with Br₂/FeBr₃ in dichloromethane at -15°C achieves para-selectivity (>95:5 para:ortho ratio) on activated aromatic systems.

Table 2: Bromophenyl Introduction Methods

MethodReagentsTemperaturePara SelectivityYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°CN/A89
Electrophilic BrominationBr₂, FeBr₃-15°C95:578

Microwave-Assisted Esterification in Protected Amino Acid Systems

Conventional esterification of Boc-protected amino acids using ethyl iodide/DMF requires 71 hours for 94% conversion. Microwave irradiation (300 W, 100°C) accelerates this process to 45 minutes while maintaining yield, as demonstrated in model systems with methyl 3-bromo-2-(Boc-amino)propanoate derivatives. The dielectric heating effect preferentially activates polar intermediates, reducing epimerization risks to <2% compared to 5-7% in thermal methods. Optimal conditions employ 1.5 equiv DIPEA as base in acetonitrile, achieving complete conversion within 3 irradiation cycles (5 minutes each).

XLogP3

2.8

Sequence

X

Dates

Modify: 2023-08-19

Explore Compound Types